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Compound of Interest

Compound Name: Disperse Orange 1

Cat. No.: B1670848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Disperse Orange 1, a monoazo dye, is subject to metabolic reduction, primarily through

azoreductase activity in the liver and gut microbiota, leading to the formation of potentially toxic

aromatic amines. This technical guide provides a comprehensive overview of the toxicological

data available for the principal metabolites of Disperse Orange 1: p-phenylenediamine (PPD),

2-nitro-p-phenylenediamine (2-NPPD), and 4-amino-2-nitroaniline. The document summarizes

quantitative toxicological data, details experimental protocols for key genotoxicity and

cytotoxicity assays, and presents visual representations of metabolic and toxicological

pathways to facilitate a deeper understanding of their mechanisms of action. This guide is

intended to serve as a critical resource for researchers and professionals involved in the safety

assessment of dyes and their metabolic byproducts.

Quantitative Toxicological Data
The toxicological profiles of Disperse Orange 1 metabolites have been evaluated in various in

vitro and in vivo systems. The following tables summarize the key quantitative data to provide a

comparative assessment of their toxic potential.
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Metabolite Test System Endpoint Value Reference(s)

Disperse Orange

1
Daphnia similis EC50 (48h) > 100 mg/L [1]

Vibrio fischeri EC50 (30 min) > 10.9 mg/L [1]

Human

lymphocytes

Micronucleus

Assay

Increased

frequency at 0.4-

1.0 µg/mL

HepG2 cells
Micronucleus

Assay

Increased

frequency at 0.4-

1.0 µg/mL

HepG2 cells Comet Assay
Genotoxic at 0.2-

4.0 µg/mL
[1]

p-

Phenylenediamin

e (PPD)

Rat Acute Oral LD50 80-98 mg/kg [2]

Rat

Acute

Intraperitoneal

LD50

37 mg/kg [2]

Rabbit
Acute Dermal

LD50
> 5000 mg/kg

Rat
Inhalation LC50

(4h)
0.92 mg/L

Salmonella

typhimurium

TA98

Ames Test

Weakly

mutagenic with

metabolic

activation

Human urothelial

cells
Apoptosis Induced

2-Nitro-p-

phenylenediamin

e (2-NPPD)

Rat Acute Oral LD50
1800-3080

mg/kg
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Salmonella

typhimurium

TA98 & TA100

Ames Test

Mutagenic with

and without

metabolic

activation

Chinese Hamster

Ovary (CHO)

cells

Chromosomal

Aberrations

Dose-related

increase

4-Nitroaniline Rat Acute Oral LD50 750 mg/kg

Sprague-Dawley

Rat

90-day gavage

study

LOAEL of 10

mg/kg-day

(methemoglobine

mia)

Salmonella

typhimurium
Ames Test Mutagenic

Mammalian cells Clastogenicity
Clastogenic in

vitro

Experimental Protocols
Detailed methodologies for the key toxicological assays cited in this guide are provided below.

These protocols are based on established guidelines and published literature to ensure

reproducibility.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical

compounds by measuring their ability to induce reverse mutations in histidine-requiring strains

of Salmonella typhimurium.

Bacterial Strains:Salmonella typhimurium strains TA98 and TA100 are commonly utilized. For

azo dyes, strains with enhanced nitroreductase and O-acetyltransferase activities can

provide more sensitive results.
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Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation

system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254. For

azo dyes, a modified S9 mix containing flavin mononucleotide (FMN) is recommended to

facilitate azo bond reduction.

Procedure (Plate Incorporation Method):

A mixture of the test compound at various concentrations, the bacterial culture, and with or

without the S9 mix is prepared in molten top agar.

This mixture is poured onto minimal glucose agar plates.

The plates are incubated at 37°C for 48-72 hours.

The number of revertant colonies (his+) is counted. A significant, dose-dependent increase

in the number of revertant colonies compared to the negative control indicates a

mutagenic effect.

Pre-incubation Modification for Azo Dyes: A pre-incubation of the test compound, bacterial

strain, and S9 mix for 20-30 minutes before plating can enhance the detection of

mutagenicity for azo compounds.

In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects both aneugenic

(chromosome loss) and clastogenic (chromosome breakage) effects of a test substance in

cultured mammalian cells.

Cell Lines: Human peripheral blood lymphocytes or human hepatoma cell lines like HepG2

are commonly used.

Procedure:

Cells are cultured and exposed to various concentrations of the test substance, with and

without metabolic activation (S9).

Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.
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After an appropriate incubation period, the cells are harvested, fixed, and stained.

Micronuclei are scored in binucleated cells using a microscope.

A significant, dose-dependent increase in the frequency of micronucleated cells indicates

genotoxic potential.

Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for the detection of DNA damage at the level of the

individual eukaryotic cell.

Procedure:

Single cells are embedded in a thin layer of agarose on a microscope slide.

The cells are lysed to remove membranes and cytoplasm, leaving the DNA as nucleoids.

The slides are subjected to electrophoresis under alkaline conditions.

During electrophoresis, damaged DNA fragments migrate away from the nucleus, forming

a "comet tail."

The DNA is stained with a fluorescent dye and visualized using a fluorescence

microscope.

The extent of DNA damage is quantified by measuring the length of the comet tail and the

amount of DNA in the tail. An increase in the comet tail moment indicates DNA damage.

Mandatory Visualizations
Metabolic Pathway of Disperse Orange 1
The primary metabolic pathway for Disperse Orange 1 involves the reductive cleavage of the

azo bond, leading to the formation of aromatic amines. This process is primarily carried out by

azoreductases present in the liver and intestinal microflora.
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Disperse Orange 1

Reductive Cleavage
(Azoreductases in liver and gut microbiota)

p-Phenylenediamine (PPD) 4-Amino-2-nitroaniline

Click to download full resolution via product page

Metabolic activation of Disperse Orange 1.

Signaling Pathway of p-Phenylenediamine-Induced
Apoptosis
p-Phenylenediamine has been shown to induce apoptosis in human urothelial cells through the

generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the

inhibition of key cell survival pathways.
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p-Phenylenediamine (PPD)

Reactive Oxygen Species (ROS) Generation Inhibition

Mitochondrial Dysfunction
(Loss of membrane potential)

Caspase-3 Activation

Apoptosis

NF-κB Pathway mTOR Pathway Wnt Pathway

Click to download full resolution via product page

PPD-induced apoptotic signaling cascade.

Proposed Toxicological Pathway of 2-Nitro-p-
phenylenediamine
2-Nitro-p-phenylenediamine is directly mutagenic and induces chromosomal aberrations. Its

toxicity is likely mediated through the generation of reactive intermediates that cause DNA

damage.
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2-Nitro-p-phenylenediamine (2-NPPD)

Metabolic Activation
(Nitroreduction/Oxidation)

Reactive Intermediates

DNA Damage
(Adducts, Strand Breaks)

Chromosomal Aberrations

Genotoxicity

Click to download full resolution via product page

Proposed mechanism of 2-NPPD genotoxicity.

Logical Toxicological Pathway for 4-Amino-2-nitroaniline
While specific signaling pathways for 4-amino-2-nitroaniline are not well-defined, its structure

suggests a potential for inducing cellular stress and DNA damage through mechanisms similar

to other nitroaromatic compounds.
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4-Amino-2-nitroaniline

Cellular Uptake

Metabolic Processing
(e.g., Nitroreduction)

Oxidative Stress
(ROS Production)

DNA Lesions

Cellular Stress Response

Cytotoxicity / Genotoxicity

Click to download full resolution via product page

Hypothesized toxicological pathway for 4-amino-2-nitroaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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